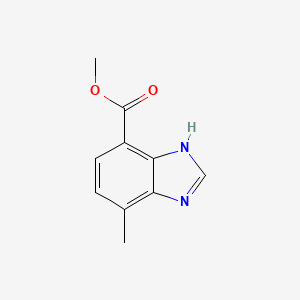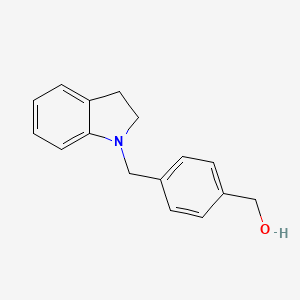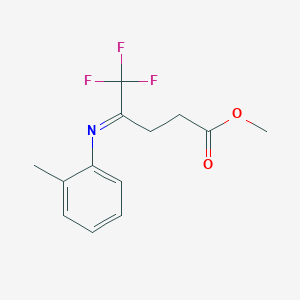![molecular formula C17H20N4O2 B13934037 4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)
4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system containing nitrogen atoms, and a phenol group, which is known for its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for pharmaceutical or industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine core .
Aplicaciones Científicas De Investigación
4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The imidazo[1,2-b]pyridazine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazoles: Share the imidazole ring structure but differ in their biological activities and applications.
Pyridazines: Contain a pyridazine ring and have different chemical properties and uses.
Phenols: Known for their antioxidant properties but lack the complex heterocyclic structure of imidazo[1,2-b]pyridazines
Uniqueness
4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is unique due to its combination of an imidazo[1,2-b]pyridazine core and a phenol group. This combination imparts both antioxidant properties and the ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H20N4O2 |
|---|---|
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
4-[6-[(1-hydroxy-3-methylbutan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H20N4O2/c1-11(2)14(10-22)19-16-7-8-17-18-9-15(21(17)20-16)12-3-5-13(23)6-4-12/h3-9,11,14,22-23H,10H2,1-2H3,(H,19,20) |
Clave InChI |
NUMHLGGSJONXOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)




![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)

![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)



